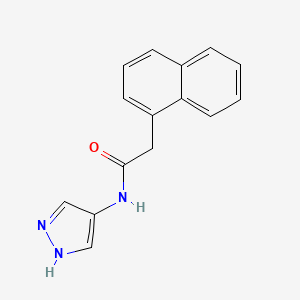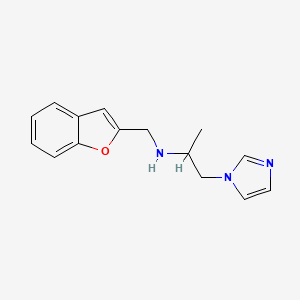
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid, also known as PPSB, is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions. The compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further research.
Wirkmechanismus
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has a unique mechanism of action, which involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting this enzyme, 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid can alter these physiological processes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has also been found to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid also has a unique mechanism of action, which makes it an interesting candidate for further research. However, there are also limitations to using 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. Further studies are needed to investigate its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and diabetes. The development of new formulations that improve its solubility and bioavailability is also needed. Additionally, the synthesis of new analogs of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid with improved properties should be explored. Overall, 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
Synthesemethoden
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid is synthesized through a multi-step chemical reaction process. The starting material is 3-aminobenzoic acid, which is first reacted with 1-bromo-2-propanol to produce 3-(2-hydroxypropyl)benzoic acid. This intermediate compound is then reacted with pyrazole-1-carboxamidine hydrochloride to produce 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. The final compound is obtained through purification and isolation methods.
Wissenschaftliche Forschungsanwendungen
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown potential in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-(1-pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10(9-16-7-3-6-14-16)15-21(19,20)12-5-2-4-11(8-12)13(17)18/h2-8,10,15H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZYRUGAWRSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)